

# In Vitro Characterization of M35 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

M35 TFA is a chimeric peptide, consisting of galanin (1-13) and bradykinin (2-9) amide, that acts as a high-affinity ligand for galanin receptors.[1] It is widely recognized as a potent antagonist for the galanin receptor type 1 (GALR1), exhibiting a high binding affinity.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of M35 TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

## **Quantitative Data Summary**

The in vitro bioactivity of M35 TFA has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative overview of its receptor affinity and functional potency.



| Parameter                                   | Receptor/Cell Line                           | Value                                                                   | Reference |
|---------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------|-----------|
| Binding Affinity                            |                                              |                                                                         |           |
| Kd                                          | Galanin Receptor                             | 0.1 nM                                                                  | [2]       |
| Ki                                          | Human Galanin<br>Receptor Type 1<br>(hGALR1) | 0.11 nM                                                                 |           |
| Ki                                          | Human Galanin<br>Receptor Type 2<br>(hGALR2) | 2.0 nM                                                                  |           |
| KD (vs [125I] M35)                          | Rin m 5F cells                               | 1 nM                                                                    |           |
| KD (vs [125I] galanin) - High Affinity Site | Rin m 5F cell<br>membranes                   | 0.3 ± 0.1 nM                                                            |           |
| KD (vs [125I] galanin) - Low Affinity Site  | Rin m 5F cell<br>membranes                   | 0.52 ± 0.03 μM                                                          |           |
| Functional Activity                         |                                              |                                                                         | -         |
| Antagonist Activity (vs<br>10 nM galanin)   | Rin m 5F cells                               | Reverses galanin-<br>mediated cAMP<br>inhibition at 1 nM                |           |
| Agonist Activity                            | Rin m 5F cells                               | Inhibits forskolin-<br>stimulated cAMP<br>production at 15 and<br>30 nM | _         |

# **Signaling Pathway**

M35 TFA exerts its effects primarily through the galanin receptor 1 (GALR1), a G-protein coupled receptor (GPCR). GALR1 is coupled to an inhibitory G-protein (G $\alpha$ i/o). Upon activation by an agonist, G $\alpha$ i/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, M35 TFA blocks the binding of the endogenous agonist, galanin, thereby preventing this downstream signaling cascade.



However, at higher concentrations, M35 TFA can exhibit agonistic properties, directly inhibiting adenylyl cyclase.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin Receptor Ligand M35 TFA | Galanin Receptor Antagonist | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [In Vitro Characterization of M35 TFA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494613#in-vitro-characterization-of-m35-tfa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com